(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Labeling and Detection
A novel fluorophore derived from a related compound, 6-methoxy-4-quinolone, has been identified for its strong fluorescence across a wide pH range, making it useful for biomedical analysis. This derivative shows strong fluorescence, stability against light and heat, and has been used as a fluorescent labeling reagent, demonstrating its potential for detecting carboxylic acids in bioanalytical applications (Hirano et al., 2004).
Solid-Phase Syntheses of Peptides
Research on the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides has shown the utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid derivatives. This method is noted for its high diastereoselectivities and yields, highlighting the compound's role in peptide synthesis and its potential for large-scale applications (Šebesta & Seebach, 2003).
Self-Assembled Structures for Material Science
The self-assembling properties of Fmoc-modified amino acids, including derivatives of this compound, have been studied, showing the potential to form novel self-assembled architectures. These structures could be manipulated for desired functions in material science and nanotechnology, showcasing the compound's versatility beyond biological applications (Gour et al., 2021).
Enzyme-activated Surfactants for Carbon Nanotubes
The compound has been utilized in the development of enzyme-activated surfactants for carbon nanotubes. This innovative approach enables homogeneous aqueous nanotube dispersions on-demand, suggesting its applications in nanomaterial processing and potentially in drug delivery systems where controlled dispersion is crucial (Cousins et al., 2009).
Linkers for Solid Phase Synthesis
New phenylfluorenyl-based linkers for solid phase synthesis have been reported, offering higher acid stability compared to standard linkers. This development underlines the importance of this compound derivatives in improving the efficiency and reliability of chemical syntheses, particularly in peptide synthesis (Bleicher, Lutz, & Wuethrich, 2000).
Mechanism of Action
Target of Action
Fmoc-(S)-2-Methoxy-phenylglycine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during subsequent steps of the synthesis . The Fmoc group is base-labile, meaning it can be removed by treatment with a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-(S)-2-Methoxy-phenylglycine is primarily associated with the biochemical pathway of peptide synthesis . In this context, it plays a crucial role in the protection and deprotection of amines, allowing for the efficient and accurate assembly of peptides .
Pharmacokinetics
It’s worth noting that the fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in dmf .
Result of Action
The primary result of the action of Fmoc-(S)-2-Methoxy-phenylglycine is the protection of amines during peptide synthesis . This allows for the accurate and efficient assembly of peptides, including ones of significant size and complexity .
Action Environment
The action of Fmoc-(S)-2-Methoxy-phenylglycine is influenced by the chemical environment in which it is used. For example, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the use of strictly controlled piperidine is avoided by using a solution of 5% piperazine, 1% DBU, and 1% formic acid in DMF .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAACEXURLBYEU-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590422 |
Source
|
Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176648-58-0 |
Source
|
Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.